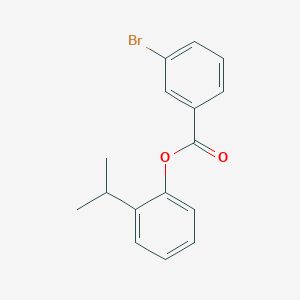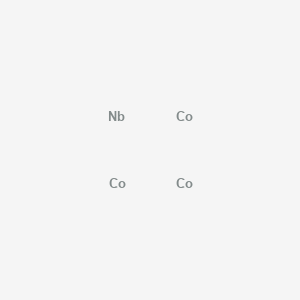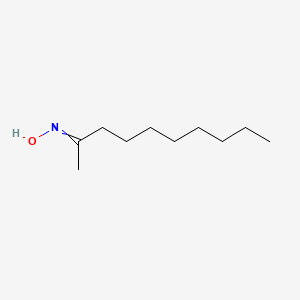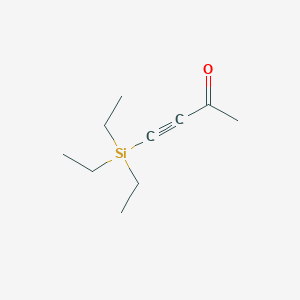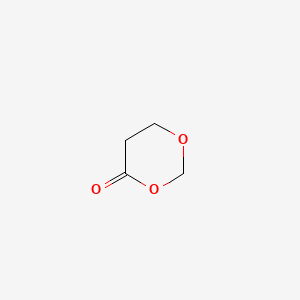
1,3-Dioxan-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dioxan-4-one: is a heterocyclic organic compound with a six-membered ring structure containing two oxygen atoms and one carbonyl group. This compound is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis and polymer chemistry.
准备方法
Synthetic Routes and Reaction Conditions: 1,3-Dioxan-4-one can be synthesized through the reaction of formaldehyde with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the cyclic acetal.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous removal of water from the reaction mixture using a Dean-Stark apparatus. This method ensures a higher yield of the desired product by shifting the equilibrium towards the formation of the cyclic acetal .
化学反应分析
Types of Reactions: 1,3-Dioxan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dioxanone and other related products.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve the use of halogens or other electrophiles.
Major Products Formed:
Oxidation: Dioxanone and related compounds.
Reduction: Alcohol derivatives of this compound.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
1,3-Dioxan-4-one has a wide range of applications in scientific research, including:
Polymer Chemistry: It is used in the synthesis of alicyclic polyesters, which exhibit improved thermal and optical performance due to backbone rigidity.
Battery Technology: The compound is used as a polymer electrolyte in lithium-metal batteries, providing superior oxidation stability and enhancing the performance of high-voltage cathodes.
Organic Synthesis: this compound serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1,3-Dioxan-4-one involves its ability to undergo ring-opening polymerization, which is facilitated by protic acids as catalysts . The polymerization process can proceed via two distinct mechanistic routes: the activated monomer mechanism and the active chain-end mechanism . These mechanisms involve the formation of a dioxacarbenium ion, which rapidly adds more monomer units to produce high-molar-mass polymers .
相似化合物的比较
1,4-Dioxane: A heterocyclic organic compound with a similar structure but different properties and applications.
1,3-Dioxolane: Another cyclic acetal with a five-membered ring structure, used in similar applications but with different reactivity.
Uniqueness of 1,3-Dioxan-4-one: this compound is unique due to its six-membered ring structure, which provides greater stability and versatility in chemical reactions compared to its five-membered counterparts. Its ability to undergo ring-opening polymerization and form high-molar-mass polymers makes it particularly valuable in polymer chemistry and battery technology .
属性
CAS 编号 |
5962-32-3 |
|---|---|
分子式 |
C4H6O3 |
分子量 |
102.09 g/mol |
IUPAC 名称 |
1,3-dioxan-4-one |
InChI |
InChI=1S/C4H6O3/c5-4-1-2-6-3-7-4/h1-3H2 |
InChI 键 |
NENKKJDNYSKDBT-UHFFFAOYSA-N |
规范 SMILES |
C1COCOC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{[2-(Benzoyloxy)ethyl]amino}-1-oxopropan-2-yl benzoate](/img/structure/B14726356.png)
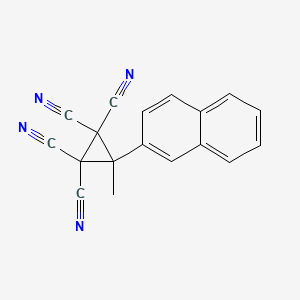
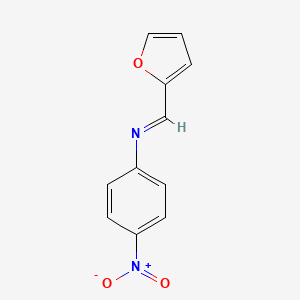
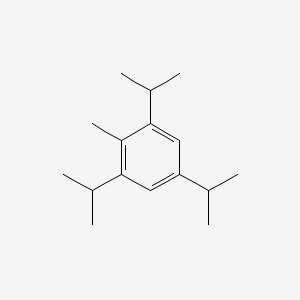
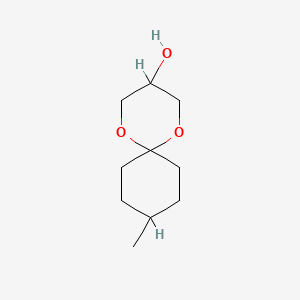

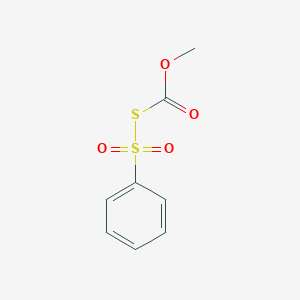
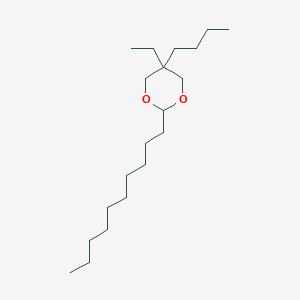
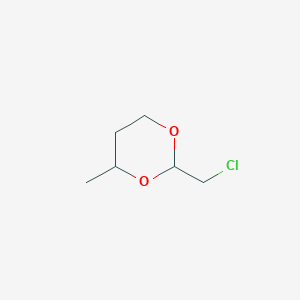
![[1-(2-Butoxycarbonyloxyethylamino)-1-oxopropan-2-yl] butyl carbonate](/img/structure/B14726395.png)
